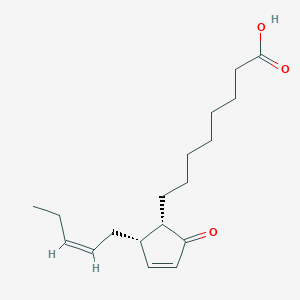
10-Oxo-11,15-phytodienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-OPDA is a prostanoid.
Aplicaciones Científicas De Investigación
Role in Plant Defense and Stress Responses
Defense Against Biotic Stress : 10-Oxo-11,15-phytodienoic acid (10-OPDA) plays a crucial role in plant defense. It accumulates in response to fungal and insect attack, acting as a potent inhibitor of microbial and herbivore growth. This indicates its significance as a defense molecule in plants (Christensen et al., 2016).
Phytoalexin Activity : 10-OPDA exhibits phytoalexin activity, an important plant defense mechanism. It suppresses the growth of fungi and herbivores, suggesting its role as a natural protective agent in plants (Christensen et al., 2015).
Regulation of Plant Growth and Stress Responses : 10-OPDA is known to regulate a subset of jasmonate-responsive genes, affecting both plant growth and defense responses. It plays a role in balancing growth processes and defense mechanisms in plants (Liu & Park, 2021).
Impact on Plant Growth and Development
Growth Inhibition in Liverwort : Studies in liverwort (Marchantia polymorpha) indicate that 10-OPDA has growth inhibitory effects. It suggests a role for 10-OPDA in regulating growth in response to environmental stresses (Yamamoto et al., 2015).
Enhancement of Wheat Resistance : In wheat, 10-OPDA enhances resistance to Hessian fly under heat stress. This indicates its role in bolstering plant defenses against specific insect pests (Cheng et al., 2018).
Biosynthetic Pathway Analysis : Research on the synthesis of 10-OPDA has led to an efficient in vitro method for producing this compound, which is essential for understanding its biosynthetic pathways and potential applications in plant biotechnology (Kajiwara et al., 2012).
Biochemical and Molecular Aspects
Cyclopentenone Formation in Plants : Research on tobacco, tomato, and Arabidopsis has shown that 10-OPDA is involved in the formation of cyclopentenone compounds, indicating its role in the synthesis of complex plant metabolites (Krischke et al., 2003).
Impact on Pathogen Resistance : Studies have revealed that 10-OPDA plays a role in plant pathogen interactions, affecting the plant's resistance to bacterial and fungal pathogens (Raacke et al., 2006).
Involvement in Oxylipin Synthesis : Oxylipin profiling in Arabidopsis thaliana demonstrates the role of 10-OPDA in oxylipin synthesis during plant defense responses against bacterial pathogens (Andersson et al., 2006).
Applications in Plant-Insect Interactions
- Regulation of Insect Feeding Behavior : 10-OPDA influences the feeding behavior of corn leaf aphids, suggesting its role in plant-insect interaction dynamics (Grover et al., 2020).
Propiedades
Fórmula molecular |
C18H28O3 |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
8-[(1S,5S)-2-oxo-5-[(Z)-pent-2-enyl]cyclopent-3-en-1-yl]octanoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-7-10-15-13-14-17(19)16(15)11-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)/b7-3-/t15-,16-/m0/s1 |
Clave InChI |
IYEHRWJNUWAXAD-JMTMCXQRSA-N |
SMILES isomérico |
CC/C=C\C[C@H]1C=CC(=O)[C@H]1CCCCCCCC(=O)O |
SMILES canónico |
CCC=CCC1C=CC(=O)C1CCCCCCCC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



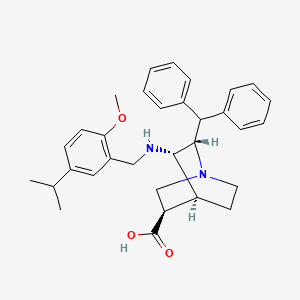

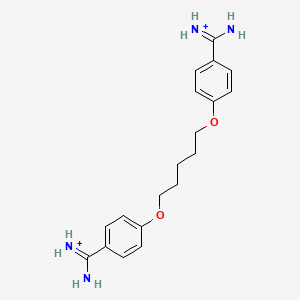
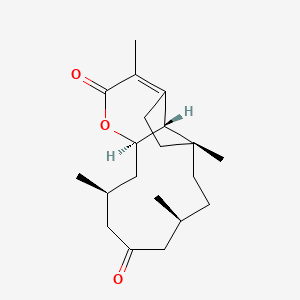

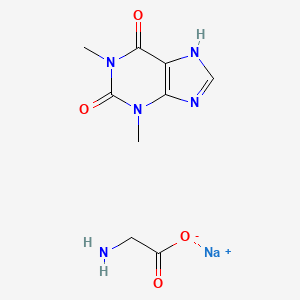
![sodium;(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(1E,3S,5R)-3-hydroxy-5,9-dimethyldeca-1,8-dienyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate](/img/structure/B1264795.png)

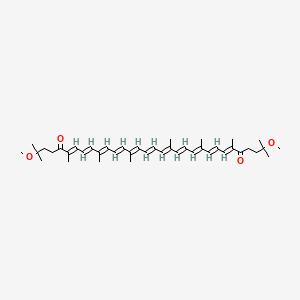
![(3R,4Z,12R,15S)-17-tert-butyl-14-(3-hydroxypropyl)-8-methyl-2,9-dioxa-14,17-diazatetracyclo[10.8.0.01,15.03,11]icosa-4,19-diene-10,13,16-trione](/img/structure/B1264799.png)
![(4R,5R)-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-4,5-dihydrooxazole-4-carboxylic acid methyl ester](/img/structure/B1264800.png)
![(3R,4R)-3-[4-(hydroxymethyl)phenyl]-N-(3-methoxypropyl)-2-(5-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B1264801.png)

